molecular formula C6H10N2O B1318671 N'-Hydroxy-3-methylenecyclobutanecarboximidamide CAS No. 885267-01-6

N'-Hydroxy-3-methylenecyclobutanecarboximidamide

Cat. No.: B1318671
CAS No.: 885267-01-6
M. Wt: 126.16 g/mol
InChI Key: YTBCOSSJXCVEMI-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-methylenecyclobutanecarboximidamide is a cyclobutane-derived hydroxamic acid analog featuring a methylene substituent and an N-hydroxycarboximidamide functional group. The compound’s cyclobutane ring confers unique steric and electronic properties, distinguishing it from larger cycloalkane analogs.

Properties

IUPAC Name

N'-hydroxy-3-methylidenecyclobutane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-2-5(3-4)6(7)8-9/h5,9H,1-3H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBCOSSJXCVEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-01-6
Record name N-Hydroxy-3-methylenecyclobutanecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885267-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-3-methylenecyclobutanecarboximidamide typically involves the reaction of cyclobutanecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the synthesis .

Industrial Production Methods: While the industrial production methods for N’-Hydroxy-3-methylenecyclobutanecarboximidamide are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-3-methylenecyclobutanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N’-Hydroxy-3-methylenecyclobutanecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-methylenecyclobutanecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional and structural similarities with the following classes of molecules:

Compound Key Functional Groups Ring Structure Molecular Weight (g/mol) Notable Applications
N'-Hydroxy-3-methylenecyclobutanecarboximidamide N-hydroxycarboximidamide, methylene Cyclobutane ~168.2 (estimated) Potential metal chelation, drug design
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) Hydroxamic acid, chlorophenyl Cyclopropane 224.7 Antioxidant activity (DPPH assay)
N-Hydroxyoctanamide () Hydroxamic acid Linear alkyl chain 159.2 Industrial applications, corrosion inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, tertiary alcohol None (aromatic) 221.3 Metal-catalyzed C–H functionalization

Key Observations :

  • Functional Group Differences: Unlike hydroxamic acids (e.g., N-Hydroxyoctanamide ), the N-hydroxycarboximidamide group may exhibit stronger chelation toward transition metals due to its dual N,O-donor sites.

Biological Activity

N'-Hydroxy-3-methylenecyclobutanecarboximidamide (NHMC) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of NHMC, including its mechanisms of action, interactions with biological systems, and comparative studies with similar compounds.

This compound has the molecular formula C6H10N2OC_6H_{10}N_2O and a molecular weight of 126.158 g/mol. The synthesis typically involves the reaction of cyclobutanecarboximidamide with hydroxylamine in organic solvents like ethanol or methanol under controlled conditions, maintaining low temperatures to stabilize intermediates.

The biological activity of NHMC is primarily attributed to its ability to interact with various enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction suggests potential applications in drug development, particularly in targeting specific biochemical pathways involved in disease processes.

Antimicrobial Properties

Research indicates that NHMC exhibits antimicrobial activity, which is essential for developing new therapeutic agents against resistant strains of bacteria. The mechanisms through which NHMC exerts its antimicrobial effects include:

  • Inhibition of Protein Synthesis : Similar to known antibiotics, NHMC may interfere with bacterial ribosomal subunits, thereby inhibiting protein synthesis .
  • Disruption of Cell Wall Integrity : NHMC could potentially affect the biosynthesis of bacterial cell walls, a common target for many antibiotics .

Enzyme Inhibition Studies

In vitro studies have demonstrated that NHMC can inhibit key enzymes involved in metabolic pathways. For example:

  • α-Amylase Inhibition : This enzyme plays a crucial role in carbohydrate digestion. Inhibition studies show that NHMC can significantly reduce α-amylase activity, suggesting potential antidiabetic properties by lowering glucose absorption .
  • Dipeptidyl Peptidase IV (DPP4) Inhibition : DPP4 is involved in glucose metabolism; inhibiting this enzyme can enhance insulin secretion and improve glycemic control .

Comparative Analysis with Similar Compounds

To understand the uniqueness of NHMC, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
N'-Hydroxy-2-methylenecyclobutanecarboximidamideCyclobutane derivativeModerate enzyme inhibition
N'-Hydroxy-4-methylenecyclobutanecarboximidamideCyclobutane derivativeLow antimicrobial activity
N'-Hydroxy-3-methylenecyclopentanecarboximidamideCyclopentane derivativeLimited enzyme interaction

NHMC stands out due to its specific cyclobutane ring structure and the positioning of the methylene group, which enhances its reactivity and stability compared to other analogs.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of NHMC revealed promising results against various strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antidiabetic Potential

Another study focused on the antidiabetic effects of NHMC through its action on α-amylase and DPP4. Results indicated that treatment with NHMC led to a marked decrease in blood glucose levels in diabetic animal models, suggesting its viability as a therapeutic agent for managing diabetes.

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